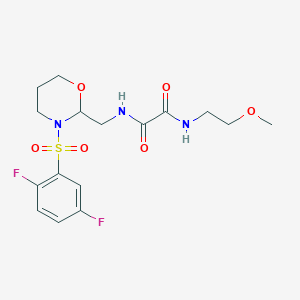

![molecular formula C8H16N4 B2742793 [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine CAS No. 2243505-56-6](/img/structure/B2742793.png)

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine, also known as TMT, is a psychoactive compound that has gained attention in recent years due to its unique mechanism of action and potential applications in neuroscience research. TMT is a derivative of cyclohexylamine and is structurally similar to phencyclidine (PCP) and ketamine, two well-known dissociative anesthetics. However, unlike PCP and ketamine, TMT is not a recreational drug and is primarily used in laboratory settings for research purposes.

Mechanism of Action

The exact mechanism of action of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is not fully understood, but it is believed to act as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is thought to activate TRPV1 by binding to a specific site on the receptor, leading to the influx of calcium ions and the depolarization of neurons.

Biochemical and Physiological Effects:

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has been shown to have a variety of biochemical and physiological effects in rodents. [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine exposure leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as corticosterone. [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine exposure also leads to the activation of the sympathetic nervous system, resulting in an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is its potent and specific activation of the olfactory system, making it a useful tool for studying olfactory processing and behavior. Additionally, [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has been shown to produce consistent behavioral effects across different species and strains of rodents. However, one limitation of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is its potential to cause stress and anxiety in rodents, which can confound experimental results.

Future Directions

There are several potential future directions for research on [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine. One area of interest is the role of TRPV1 in olfactory processing and behavior. Additionally, [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine could be used to study the neural circuits underlying social behavior and aggression in rodents. Finally, [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine could be used in conjunction with other tools, such as optogenetics and chemogenetics, to investigate the neural mechanisms underlying behavior and cognition.

Synthesis Methods

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine can be synthesized using a multistep process that involves the reaction of cyclohexylamine with sodium azide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with formaldehyde to yield [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine. The synthesis of [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has been used in a variety of scientific research applications, primarily in the field of neuroscience. [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine is a potent activator of the olfactory system and has been used to study the neural mechanisms underlying odor perception and processing. [(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine has also been used to investigate the role of the olfactory system in social behavior and aggression in rodents.

properties

IUPAC Name |

[(1R,3S)-3-(azidomethyl)cyclohexyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h7-8H,1-6,9H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFVGGFGLMEMLM-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=[N+]=[N-])CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)CN=[N+]=[N-])CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)

![3-Cyclopropyl-1-{1-[2-(2,4-dichlorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2742718.png)

![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)

![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)